Enhanced Lipophilicity (LogP) Relative to the Unsubstituted Piperazine Analog
The target compound exhibits a calculated LogP of −0.16, which is approximately 0.78 log units higher than that of the unsubstituted piperazine analog 2‑methoxy‑1‑(piperazin‑1‑yl)ethan‑1‑one (LogP −0.94) . This increase in lipophilicity, driven by the two methyl substituents on the piperazine ring, is expected to enhance passive membrane permeability without drastically raising the LogP into a range that would confer poor aqueous solubility.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.16 (Chemscene computational data) |
| Comparator Or Baseline | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one (CAS 95550-06-4): LogP = −0.94 (Leyan computational data) |
| Quantified Difference | ΔLogP = +0.78 (target more lipophilic) |
| Conditions | In silico prediction; values from vendor‑reported computational chemistry data. |
Why This Matters
Higher lipophilicity (while remaining in a favourable range) can improve cell permeability and oral absorption, making the compound a more attractive starting point for lead optimisation in medicinal chemistry.
